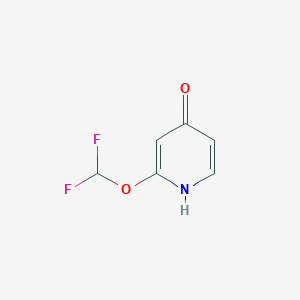

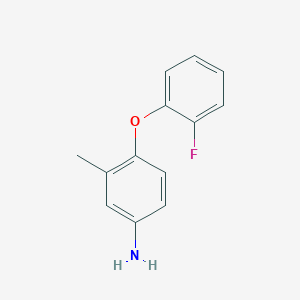

4-(2-Fluorophenoxy)-3-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(2-Fluorophenoxy)-3-methylaniline" is a fluorinated aromatic amine with potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated aromatic compounds and their properties, which can be extrapolated to understand the behavior of "4-(2-Fluorophenoxy)-3-methylaniline".

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves multi-step reactions, starting from simpler aromatic amines. For example, the synthesis of 3-Fluoro-4-nitrophenol from m-fluoroaniline includes diazotization, hydrolysis, nitration, and separation of isomers . Similarly, the synthesis of 4-fluoroprolines from 4-hydroxyproline involves the use of a fluoride salt to install the fluoro group . These methods suggest that the synthesis of "4-(2-Fluorophenoxy)-3-methylaniline" could also involve a sequence of reactions, starting from 2-fluoroaniline or a related compound, with specific steps to introduce the methoxy and phenoxy groups.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be characterized using various spectroscopic techniques. For instance, the crystal structure of salicylideneaniline derivatives has been determined using X-ray diffraction (XRD), and their geometries have been optimized using Density Functional Theory (DFT) . Similarly, the structure of a related compound, 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol, has been elucidated using FTIR, NMR, and X-ray crystallography . These studies indicate that "4-(2-Fluorophenoxy)-3-methylaniline" would likely exhibit a complex structure with potential intramolecular interactions and could be studied using similar techniques.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. The study on the toxicity of different fluorinated anilines to earthworms suggests that these compounds can be metabolically processed, leading to changes in endogenous metabolite profiles . This implies that "4-(2-Fluorophenoxy)-3-methylaniline" may also participate in biological reactions, potentially leading to the formation of novel metabolites or biomarkers.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom, which can affect their reactivity and interaction with biological systems. For example, the toxicity assessment of various fluorinated anilines shows that they can induce specific biochemical changes in organisms . The crystallographic and spectroscopic studies of salicylideneaniline derivatives provide insights into their intermolecular interactions and electronic properties . These findings suggest that "4-(2-Fluorophenoxy)-3-methylaniline" would have unique physical and chemical properties that could be explored for potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Metabonomic Assessment

Bundy et al. (2002) utilized high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy to assess the toxicity of various compounds, including 2-fluoro-4-methylaniline, in earthworms. The study identified changes in biochemical profiles, which could potentially serve as novel biomarkers of xenobiotic toxicity (Bundy et al., 2002).

Microsomal Metabolism Study

Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-fluoro-4-methylaniline, focusing on the formation of various metabolites such as benzyl alcohols and benzaldehydes. This study provided insights into the influence of halogen substituents on the rate of microsomal metabolism (Boeren et al., 1992).

Mechanism of Reactive Intermediate Formation

Driscoll et al. (2010) explored how flavin-containing monooxygenase 1 mediates the formation of a reactive intermediate of 4-fluoro-N-methylaniline, providing a detailed mechanism for the process (Driscoll et al., 2010).

Intracellular pH Measurement

Rhee et al. (1995) developed a series of pH-sensitive probes based on modified 2-aminophenol groups, including fluorinated analogs, for intracellular pH measurement (Rhee et al., 1995).

High-Affinity Nucleobase-Specific Hybridization Probe

Aro-Heinilä et al. (2019) synthesized a 3-fluoro-6-methylaniline nucleoside and incorporated it into an oligonucleotide, studying its mercury-mediated base pairing capabilities, which showed marked increases in duplex stability (Aro-Heinilä et al., 2019).

Anaerobic Transformation of Phenol to Benzoate

Genthner et al. (1989) used isomeric fluorophenols, including 2-fluorophenol, to investigate the transformation of phenol to benzoate by an anaerobic consortium, revealing a carboxyl group introduction para to the phenolic hydroxyl group (Genthner et al., 1989).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-fluorophenoxy)-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPHNMQIXNXQFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenoxy)-3-methylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)